molecular formula C20H30O2 B590640 5(S)-HETE lactone CAS No. 127708-42-3

5(S)-HETE lactone

Cat. No.: B590640
CAS No.: 127708-42-3
M. Wt: 302.5 g/mol
InChI Key: QZMAEYDIHWEEAF-JGKLHWIESA-N
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Description

5(S)-HETE lactone is a cyclic ester formed by acid-catalyzed nucleophilic addition of the C-5 hydroxyl to the C-1 carboxyl of 5(S)-HETE. The ability of (±)5-HETE lactone to inhibit rat basophilic leukemia cell 5-lipoxygenase (IC50 = 27 µM) may be entirely due to the 5(S) isomer, but the enantiomers have not been tested separately.

Biological Activity

5(S)-HETE lactone, a derivative of 5-hydroxyeicosatetraenoic acid (5-HETE), is a significant compound in the study of eicosanoid biology, known for its diverse biological activities and implications in various physiological and pathological processes. This article delves into its biosynthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Biosynthesis of this compound

5(S)-HETE is synthesized from arachidonic acid through the action of lipoxygenases (LOs), specifically 5-lipoxygenase (5-LO). The enzymatic conversion involves the hydroxylation of arachidonic acid at the 5-position, leading to the formation of 5-HETE, which can further undergo lactonization to yield this compound. This process is crucial as it determines the biological activity of the compound.

Table 1: Enzymatic Pathways Involved in the Synthesis of this compound

Enzyme Substrate Product Notes
5-LipoxygenaseArachidonic Acid5-Hydroxyeicosatetraenoic Acid (5-HETE)Key enzyme in eicosanoid synthesis
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)5-HETE5-Oxo-ETEConverts 5-HETE to a more biologically active form
Lactonization5-HETEThis compoundForms a cyclic structure enhancing stability

2. Biological Effects

The biological activity of this compound is multifaceted, impacting various systems within the body. Key findings include:

  • Inflammatory Response : Studies indicate that this compound plays a role in mediating inflammatory responses. It has been shown to stimulate leukocyte chemotaxis and enhance vascular permeability, contributing to conditions such as asthma and other inflammatory diseases .
  • Cancer Progression : The compound has been implicated in tumor biology. For instance, it promotes tumor cell proliferation via specific receptors like OXE, which are highly expressed in eosinophils and certain tumor types .
  • Pulmonary Edema : Research demonstrates that both 5-HETE and its lactone form induce pulmonary edema through increased lung vascular permeability, highlighting their potential roles as pro-inflammatory mediators in pulmonary diseases .

Table 2: Summary of Biological Activities of this compound

Biological Activity Effect Receptor Involvement
InflammationStimulates leukocyte migrationOXE receptor
Tumor GrowthPromotes proliferation of cancer cellsOXE receptor
Vascular PermeabilityInduces pulmonary edemaNot fully characterized

Case Study 1: Role in Asthma

A study investigated the levels of eicosanoids in patients with asthma and found elevated levels of both 5-HETE and its lactone form. These findings suggest a correlation between these compounds and asthma exacerbations, indicating their potential as biomarkers for disease severity .

Case Study 2: Cancer Cell Proliferation

In vitro experiments demonstrated that treatment with this compound significantly increased the proliferation rates of prostate cancer cells. The mechanism was linked to enhanced expression of androgen receptor signaling pathways, suggesting that this compound could influence cancer progression through metabolic modulation .

4. Therapeutic Implications

Given its biological activities, targeting the pathways involving this compound may offer therapeutic strategies for managing inflammatory diseases and cancer. The development of selective antagonists for receptors activated by this compound could provide new avenues for treatment.

Properties

IUPAC Name

(6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMAEYDIHWEEAF-JGKLHWIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@@H]1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017280
Record name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127708-42-3
Record name (6S)-6-[(1E,3Z,6Z,9Z)-pentadeca-1,3,6,9-tetraen-1-yl]oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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